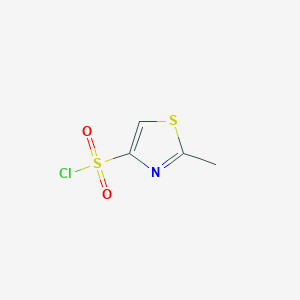
4-Hydroxy-cyclohexanecarboxylic acid butyl ester
Overview
Description
4-Hydroxy-cyclohexanecarboxylic acid butyl ester is an organic compound with the molecular formula C11H20O3. This compound is a derivative of cyclohexanecarboxylic acid, where the hydroxyl group is attached to the fourth carbon of the cyclohexane ring, and the carboxylic acid is esterified with butanol. It is a colorless to pale yellow liquid with a mild, pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-cyclohexanecarboxylic acid butyl ester typically involves the esterification of 4-Hydroxy-cyclohexanecarboxylic acid with butanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:
4-Hydroxy-cyclohexanecarboxylic acid+ButanolAcid Catalyst4-Hydroxy-cyclohexanecarboxylic acid butyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-cyclohexanecarboxylic acid butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: 4-Oxo-cyclohexanecarboxylic acid butyl ester.
Reduction: 4-Hydroxy-cyclohexanemethanol.
Substitution: 4-Halo-cyclohexanecarboxylic acid butyl ester.
Scientific Research Applications
4-Hydroxy-cyclohexanecarboxylic acid butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality, which can be hydrolyzed in vivo.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Hydroxy-cyclohexanecarboxylic acid butyl ester involves its hydrolysis to release 4-Hydroxy-cyclohexanecarboxylic acid and butanol. The hydrolysis can be catalyzed by esterases in biological systems. The released 4-Hydroxy-cyclohexanecarboxylic acid can then participate in various metabolic pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid butyl ester: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-cyclohexanecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a butyl ester, which can affect its physical properties and reactivity.
4-Hydroxy-cyclohexanecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group, which can influence its solubility and boiling point.
Uniqueness: 4-Hydroxy-cyclohexanecarboxylic acid butyl ester is unique due to the presence of both a hydroxyl group and a butyl ester group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
butyl 4-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h9-10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEWFXLOKRTOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019608 | |
| Record name | 4-Hydroxy-cyclohexanecarboxylic acid butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384257-92-4 | |
| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384257-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-cyclohexanecarboxylic acid butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butyl 4-hydroxycyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine](/img/structure/B3237186.png)









![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B3237253.png)


